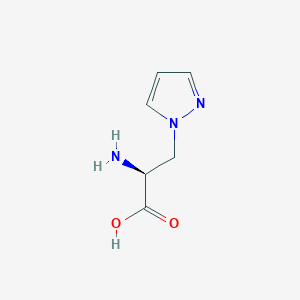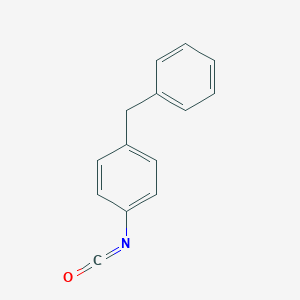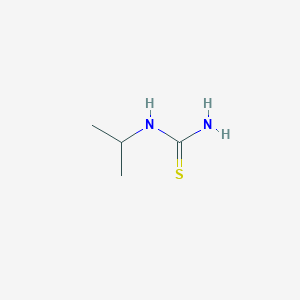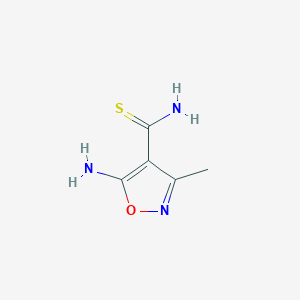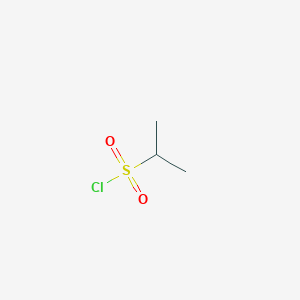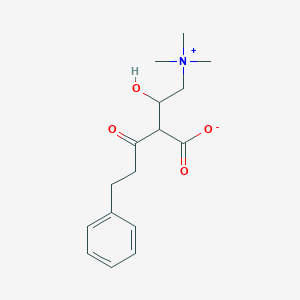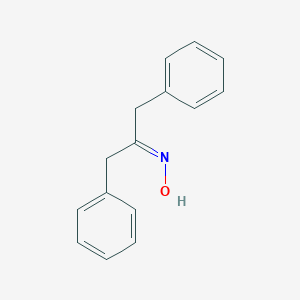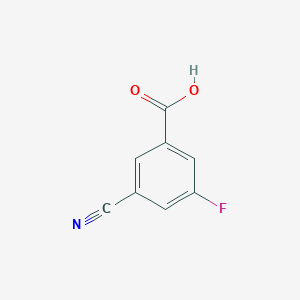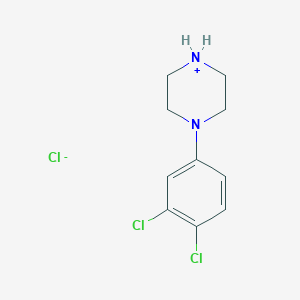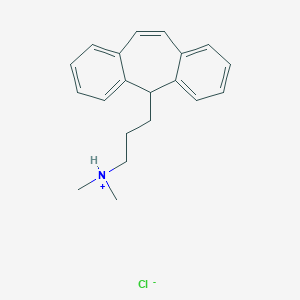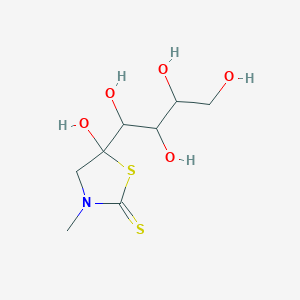
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione, also known as HMBT, is a thiazolidine derivative that has been studied for its potential therapeutic applications. HMBT has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been shown to increase glucose uptake and insulin sensitivity in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is also soluble in water, making it easy to use in cell culture experiments. However, there are also limitations to using 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione in lab experiments. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has a short half-life in the body, which may limit its effectiveness in vivo. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has not been extensively studied in humans, so its safety and efficacy in humans are not fully known.
Direcciones Futuras
For research on 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione include the development of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione derivatives with improved pharmacokinetic properties, investigation of its potential therapeutic applications, and elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione involves the reaction of 3-methyl-2-thioxo-4-thiazolidinone with formaldehyde and glycolic acid in the presence of sodium borohydride. The resulting product is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione. The synthesis of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been studied for its potential therapeutic applications in various fields of research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to have anti-diabetic effects and may be useful in the treatment of diabetes.
Propiedades
Número CAS |
10225-81-7 |
|---|---|
Nombre del producto |
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione |
Fórmula molecular |
C8H15NO5S2 |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
5-hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C8H15NO5S2/c1-9-3-8(14,16-7(9)15)6(13)5(12)4(11)2-10/h4-6,10-14H,2-3H2,1H3 |
Clave InChI |
PJYWOSZGVKJXLI-UHFFFAOYSA-N |
SMILES |
CN1CC(SC1=S)(C(C(C(CO)O)O)O)O |
SMILES canónico |
CN1CC(SC1=S)(C(C(C(CO)O)O)O)O |
Otros números CAS |
10225-81-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



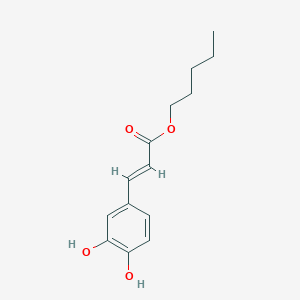
![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)
